molecular formula C2H3FO B14248463 (2R)-2-Fluorooxirane CAS No. 321975-92-2

(2R)-2-Fluorooxirane

Cat. No.: B14248463
CAS No.: 321975-92-2
M. Wt: 62.04 g/mol
InChI Key: NRSWGNXBEVDTNI-REOHCLBHSA-N
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Description

(2R)-2-Fluorooxirane: is an organic compound that belongs to the class of epoxides It is characterized by the presence of a three-membered oxirane ring with a fluorine atom attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Fluorooxirane typically involves the reaction of a suitable precursor with a fluorinating agent. One common method is the epoxidation of a fluoroalkene using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction is carried out under mild conditions, often at room temperature, to yield the desired epoxide.

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as the fluorination of an epoxide precursor using elemental fluorine or other fluorinating agents. These methods are optimized for high yield and purity, ensuring the compound is suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-Fluorooxirane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of various functionalized compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Ring-Opening Reactions: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Fluoroalkyl derivatives.

    Ring-Opening Reactions: Diols, amino alcohols, and other functionalized compounds.

    Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.

Scientific Research Applications

(2R)-2-Fluorooxirane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2R)-2-Fluorooxirane involves its reactivity towards nucleophiles, leading to the formation of covalent bonds with various biological targets. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. This reactivity is exploited in the design of enzyme inhibitors, where the compound can form covalent adducts with active site residues, thereby inhibiting enzyme activity.

Comparison with Similar Compounds

    (2S)-2-Fluorooxirane: The enantiomer of (2R)-2-Fluorooxirane, with similar chemical properties but different biological activity.

    Epoxides: Other epoxides like ethylene oxide and propylene oxide, which share the oxirane ring structure but lack the fluorine atom.

    Fluoroalkenes: Compounds like fluoroethylene, which contain a fluorine atom but lack the oxirane ring.

Uniqueness: this compound is unique due to the presence of both the oxirane ring and the fluorine atom, which confer distinct reactivity and potential biological activity. The combination of these features makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

321975-92-2

Molecular Formula

C2H3FO

Molecular Weight

62.04 g/mol

IUPAC Name

(2R)-2-fluorooxirane

InChI

InChI=1S/C2H3FO/c3-2-1-4-2/h2H,1H2/t2-/m0/s1

InChI Key

NRSWGNXBEVDTNI-REOHCLBHSA-N

Isomeric SMILES

C1[C@H](O1)F

Canonical SMILES

C1C(O1)F

Origin of Product

United States

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